Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate
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Overview
Description
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthopyrylium core, which is a fused ring system containing both naphthalene and pyrylium moieties. The presence of the perchlorate anion further enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions to form the naphthopyrylium core. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid or perchloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthopyrylium core, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, reduction can produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized naphthopyrylium compounds.
Scientific Research Applications
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]pyrylium: Another naphthopyrylium derivative with a different ring fusion pattern.
Pyrylium Salts: Compounds with a pyrylium core but lacking the naphthalene moiety.
Flavylium Salts: Similar structure but with a benzopyrylium core instead of naphthopyrylium.
Uniqueness
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is unique due to its specific ring fusion pattern and the presence of the perchlorate anion, which enhances its reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQHGISLOLACGG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74863-87-9 |
Source
|
Record name | Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74863-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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